Scientific Field: Neurology and Neuropharmacology
Summary of Application: PF-01247324 has been studied for its potential to manage symptoms of Multiple Sclerosis (MS), particularly cerebellar deficits which significantly impact patients’ quality of life .
Methods of Application: The compound was administered orally to transgenic mice expressing Nav1.8 in Purkinje neurons and wildtype mice in the experimental autoimmune encephalomyelitis (EAE) model. Dosage was at 1000 mg/kg, with control groups receiving a vehicle .
Results: Significant improvements in motor coordination and cerebellar-like symptoms were observed in mice that received PF-01247324 compared to control littermates. These preclinical proof-of-concept data suggest that PF-01247324 or its derivatives could be further studied for symptomatic therapy in MS-related disorders .
Scientific Field: Pain Management and Anesthesiology
Summary of Application: PF-01247324 is investigated for its analgesic properties, particularly as a selective and orally bioavailable Nav1.8 channel blocker, which is important for treating chronic pain .
Methods of Application: The compound’s inhibition of Nav1.8 channels was studied using in vitro patch-clamp electrophysiology. Its oral bioavailability and antinociceptive effects were demonstrated using in vivo rodent models of inflammatory and neuropathic pain .
Results: PF-01247324 inhibited native tetrodotoxin-resistant currents in human dorsal root ganglion neurons and showed efficacy in both inflammatory and neuropathic pain models. It reduced excitability in both rat and human DRG neurons and altered the waveform of the action potential .
Scientific Field: Cardiology
Summary of Application: Research has explored the role of PF-01247324 in reducing atrial fibrillation by targeting the NaV1.8-induced atrial late sodium current (I NaL) .
Methods of Application: The specific NaV1.8 inhibitor PF-01247324 was applied at a concentration of 1 µmol/L to atrial control induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) .
Scientific Field: Pharmacology
Summary of Application: PF-01247324 serves as a potent blocker of sodium channels, specifically NaV1.8, which are implicated in various pain pathways .
Methods of Application: The compound’s ability to prevent native tetrodotoxin-resistant currents in dorsal root ganglion neurons was assessed, highlighting its potential as a pharmacological agent .
Results: PF-01247324 demonstrated its role as a selective and potent NaV1.8 channel blocker, providing a basis for its use in analgesic pharmacotherapy .
Scientific Field: Gastroenterology
Summary of Application: PF-01247324 has been explored for its potential to modulate visceral pain, which is often difficult to treat due to its complex mechanisms .
Methods of Application: The compound’s efficacy was tested in animal models that mimic human visceral pain conditions. It was administered orally, and its effects on pain response were measured using behavioral assays .
Results: The results indicated a reduction in pain behaviors, suggesting that PF-01247324 could be a promising candidate for the treatment of visceral pain syndromes .
Scientific Field: Oncology
Summary of Application: In the field of oncology, PF-01247324 is being investigated for managing pain associated with cancer, which can significantly affect patients’ quality of life .
Methods of Application: The compound was tested in preclinical models of cancer-induced pain. Researchers evaluated its analgesic effects compared to traditional pain management therapies .
Results: PF-01247324 showed potential in reducing cancer-related pain without the side effects commonly associated with opioids, providing a basis for further clinical trials .
Scientific Field: Psychiatry
Summary of Application: PF-01247324 is studied for its role in treating neuropathic pain, which is often associated with psychiatric disorders like depression and anxiety .
Methods of Application: Clinical trials have been conducted where patients with neuropathic pain symptoms received PF-01247324. The impact on both pain and psychiatric symptoms was assessed .
Scientific Field: Dentistry
Summary of Application: PF-01247324 is researched for its application in dental pain relief, particularly in conditions like postoperative pain or chronic toothache .
Methods of Application: The compound’s analgesic effect was assessed in dental surgery patients. It was administered pre-operatively and its effects on post-surgical pain were monitored .
Results: The findings suggested that PF-01247324 could effectively manage dental pain, potentially reducing the need for narcotics post-dentistry .
Scientific Field: Veterinary Medicine
Summary of Application: Veterinary applications of PF-01247324 include managing pain in animals, both for acute conditions and chronic pain management .
Methods of Application: The compound was administered to animals with conditions known to cause pain. Its effects were observed and recorded by veterinary professionals .
Results: PF-01247324 was found to be effective in reducing pain in animals, with a favorable safety profile, making it a valuable tool in veterinary practice .
Scientific Field: Neuropharmacology
Summary of Application: PF-01247324’s ability to modulate neuronal excitability makes it a subject of interest in neuropharmacological research .
Methods of Application: In vitro studies using neuronal cultures were conducted to observe the effects of PF-01247324 on neuronal firing rates and patterns .
Results: The compound successfully modulated neuronal excitability, which could have implications for the treatment of various neurological disorders .
Scientific Field: Endocrinology
Summary of Application: PF-01247324 is being researched for its potential to treat diabetic neuropathy, a common complication of diabetes that affects nerves .
Methods of Application: The compound’s efficacy was evaluated in animal models of diabetes-induced neuropathy. It was administered orally, and its effects on neuropathic pain symptoms were assessed .
Results: PF-01247324 showed a reduction in neuropathic pain symptoms in diabetic models, suggesting its potential as a treatment for diabetic neuropathy .
Scientific Field: Dermatology
Summary of Application: Chronic itch, often associated with dermatological conditions, is another area where PF-01247324’s effects are being studied .
Methods of Application: The compound was tested on animal models with conditions that produce chronic itching. Its ability to alleviate itch was measured against standard treatments .
Results: Results indicated that PF-01247324 could effectively reduce chronic itch, providing a new avenue for treatment in dermatology .
Scientific Field: Ophthalmology
Summary of Application: PF-01247324 is under investigation for its role in relieving ocular pain, which can result from various eye conditions .
Methods of Application: The compound’s analgesic effect on ocular pain was studied using animal models with induced eye conditions that cause pain .
Results: The findings suggested that PF-01247324 has potential as an effective treatment for ocular pain, with a favorable safety profile .
Scientific Field: Respiratory Medicine
Summary of Application: PF-01247324 is being explored for its cough suppressant properties, particularly in chronic cough conditions .
Methods of Application: The compound was administered to subjects with chronic cough, and its effects were compared to those of traditional cough suppressants .
Results: PF-01247324 demonstrated an ability to suppress cough effectively, indicating its potential use as a novel cough suppressant .
Scientific Field: Urology
Summary of Application: Bladder pain syndrome is another condition where PF-01247324 is being tested for its therapeutic potential .
Methods of Application: The compound’s impact on bladder pain was evaluated in animal models that simulate the human syndrome .
Results: PF-01247324 showed promise in reducing symptoms of bladder pain syndrome, suggesting its use in urological pain management .
Scientific Field: Gastrointestinal Research
Summary of Application: PF-01247324’s effects on irritable bowel syndrome (IBS), a common gastrointestinal disorder, are being investigated .
Methods of Application: The compound was tested in models of IBS, and its efficacy in reducing IBS symptoms was measured .
Results: The results indicated that PF-01247324 could be beneficial in managing IBS symptoms, offering a potential new treatment option .
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is a chemical compound with the molecular formula . This compound belongs to the class of pyridine derivatives and is characterized by its unique structure, which includes a trichlorophenyl group attached to a picolinamide moiety. It has garnered attention due to its potential biological activities, particularly as a modulator of sodium channels.
The synthesis of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide typically involves several key reactions:
These reactions can be conducted in various solvents such as dichloromethane or tetrahydrofuran, often utilizing catalysts like palladium or nickel for efficiency .
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide has been identified as a selective blocker of tetrodotoxin-sensitive sodium channels (Nav1.8) and tetrodotoxin-resistant sodium channels. This selectivity makes it a candidate for studying conditions like neuropathic pain and other sodium channel-related disorders . The compound's ability to modulate these channels suggests potential therapeutic applications in pain management and neurological disorders.
The synthesis methods for 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide include:
The primary applications of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide include:
Research indicates that 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide interacts selectively with specific sodium channel subtypes. Studies have shown its efficacy in blocking Nav1.8 channels without affecting other sodium channel types significantly, which underscores its potential for targeted therapies . Further interaction studies are necessary to elucidate its full pharmacological profile.
Several compounds share structural similarities with 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide. These include:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-[6-amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl]acetamide | Pyridine derivative | Acetamide group; differing biological activity |
2-Pyridinecarboxamide | Picolinamide derivative | Lacks trichlorophenyl substitution |
PF-01247324 | Sodium channel blocker | Selective for Nav1.8; used in multiple sclerosis research |
The uniqueness of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide lies in its specific interaction profile with sodium channels and its potential therapeutic applications that distinguish it from similar compounds. Its selectivity towards tetrodotoxin-sensitive channels makes it particularly valuable in pharmacological research aimed at pain management and neurological disorders .